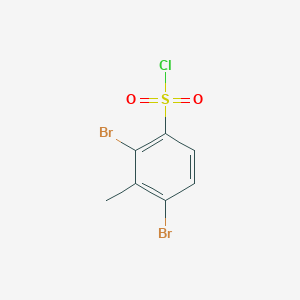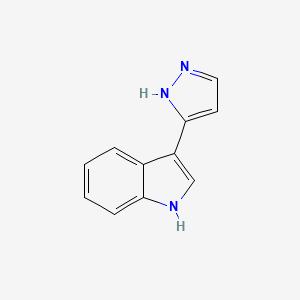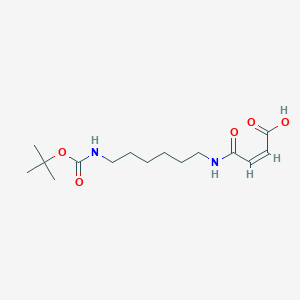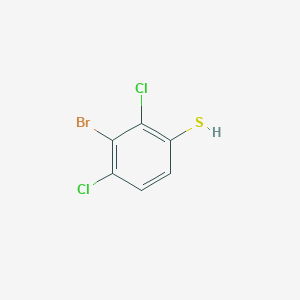
3-Bromo-2,4-dichlorobenzenethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2,4-dichlorobenzenethiol is an organosulfur compound with the molecular formula C6H3BrCl2S It is a derivative of benzenethiol, where the benzene ring is substituted with bromine and chlorine atoms at the 3rd, 2nd, and 4th positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Bromo-2,4-dichlorobenzenethiol can be synthesized through several methods. One common approach involves the bromination of 2,4-dichlorobenzenethiol. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2,4-dichlorobenzenethiol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or neutral conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzenethiols or amines.
Oxidation: Products include disulfides or sulfonic acids.
Aplicaciones Científicas De Investigación
3-Bromo-2,4-dichlorobenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and surface coatings
Mecanismo De Acción
The mechanism of action of 3-Bromo-2,4-dichlorobenzenethiol involves its interaction with nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring enhances its reactivity towards nucleophilic substitution reactions. The thiol group (-SH) can form strong bonds with metal ions, making it useful in coordination chemistry and catalysis .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorobenzenethiol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-4-chlorobenzenethiol: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
3-Bromo-2,4-dichlorobenzenethiol is unique due to the specific arrangement of bromine and chlorine atoms, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
1349718-23-5 |
|---|---|
Fórmula molecular |
C6H3BrCl2S |
Peso molecular |
257.96 g/mol |
Nombre IUPAC |
3-bromo-2,4-dichlorobenzenethiol |
InChI |
InChI=1S/C6H3BrCl2S/c7-5-3(8)1-2-4(10)6(5)9/h1-2,10H |
Clave InChI |
DGTFCYQCNMGTJQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1S)Cl)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


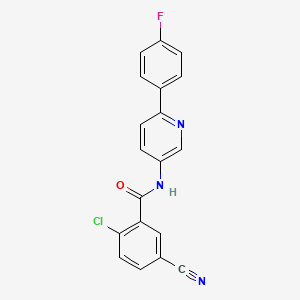
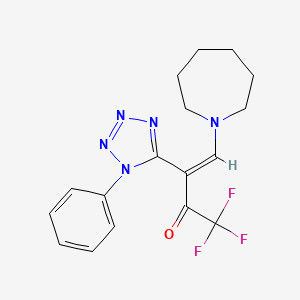
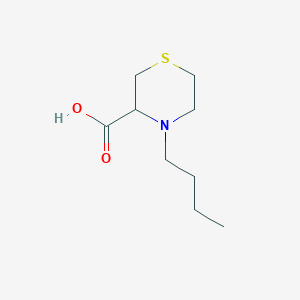
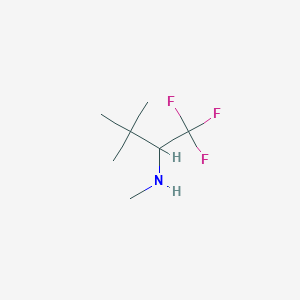
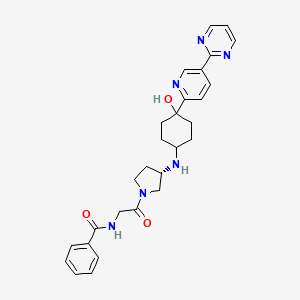
![4-Iodo-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B12852504.png)


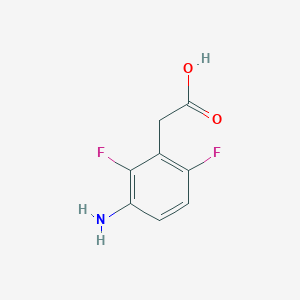
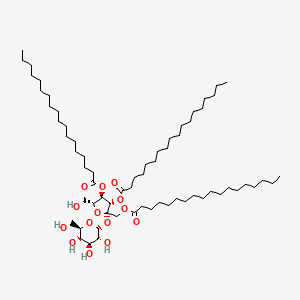
![Butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B12852530.png)
